molecular formula C5H11Cl3N2O B11824486 (5-methyl-1H-imidazol-4-yl)methanol;trihydrochloride

(5-methyl-1H-imidazol-4-yl)methanol;trihydrochloride

Cat. No.: B11824486
M. Wt: 221.5 g/mol
InChI Key: JGHQGKVDINEZAI-UHFFFAOYSA-N
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Description

(5-methyl-1H-imidazol-4-yl)methanol;trihydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1H-imidazol-4-yl)methanol;trihydrochloride typically involves the reaction of 5-methylimidazole with formaldehyde under acidic conditions to form the intermediate (5-methyl-1H-imidazol-4-yl)methanol. This intermediate is then treated with hydrochloric acid to obtain the trihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1H-imidazol-4-yl)methanol;trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of (5-methyl-1H-imidazol-4-yl)carboxylic acid.

    Reduction: Formation of (5-methyl-1H-imidazoline-4-yl)methanol.

    Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (5-methyl-1H-imidazol-4-yl)methanol;trihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a model compound for understanding the structure-activity relationships of imidazole derivatives.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may be used as a precursor for the synthesis of pharmaceutical agents targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (5-methyl-1H-imidazol-4-yl)methanol;trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, leading to modulation of their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-methyl-1H-imidazol-5-yl)methanol
  • (5-methyl-1H-imidazol-4-yl)ethanol
  • (5-methyl-1H-imidazol-4-yl)acetic acid

Uniqueness

(5-methyl-1H-imidazol-4-yl)methanol;trihydrochloride is unique due to its specific substitution pattern and the presence of the trihydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H11Cl3N2O

Molecular Weight

221.5 g/mol

IUPAC Name

(5-methyl-1H-imidazol-4-yl)methanol;trihydrochloride

InChI

InChI=1S/C5H8N2O.3ClH/c1-4-5(2-8)7-3-6-4;;;/h3,8H,2H2,1H3,(H,6,7);3*1H

InChI Key

JGHQGKVDINEZAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CO.Cl.Cl.Cl

Origin of Product

United States

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